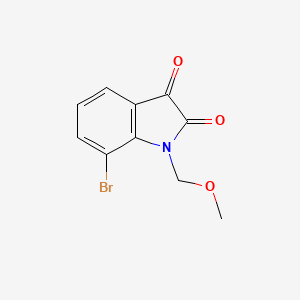

1H-Indole-2,3-dione, 7-bromo-1-(methoxymethyl)-

Description

7-Bromo-1-(methoxymethyl)-1H-indole-2,3-dione (CAS: 496789-40-3; molecular formula: C₁₀H₈BrNO₃; molecular weight: 270.08 g/mol) is a brominated and alkoxy-substituted derivative of isatin (1H-indole-2,3-dione), a heterocyclic compound of significant interest in medicinal chemistry . Isatin derivatives are renowned for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties .

Properties

CAS No. |

496789-40-3 |

|---|---|

Molecular Formula |

C10H8BrNO3 |

Molecular Weight |

270.08 g/mol |

IUPAC Name |

7-bromo-1-(methoxymethyl)indole-2,3-dione |

InChI |

InChI=1S/C10H8BrNO3/c1-15-5-12-8-6(9(13)10(12)14)3-2-4-7(8)11/h2-4H,5H2,1H3 |

InChI Key |

FAIMCTQBADHECV-UHFFFAOYSA-N |

Canonical SMILES |

COCN1C2=C(C=CC=C2Br)C(=O)C1=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 7-bromo-1-(methoxymethyl)indoline-2,3-dione typically involves the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with sodium methoxide (NaOMe) to yield 7-bromo-4-(methoxymethyl)-2-methylindole. This intermediate can then be further reduced using tributyltin hydride (Bu3SnH) to afford the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The bromine atom at the 7-position acts as an electron-withdrawing group, directing electrophiles to positions ortho and para to it. The carbonyl groups in the indole core further enhance electrophilic reactivity. For example:

-

Regioselectivity : Bromine’s meta-directing nature influences substitution patterns, though steric hindrance from the methoxymethyl group may limit certain substitutions .

-

Conditions : Reactions often require acidic or basic catalysts, depending on the electrophile .

| Reaction Type | Typical Conditions | Outcome |

|---|---|---|

| Bromination | Electrophilic substitution | Substitution at ortho/para sites |

| Nitration | Concentrated HNO₃/H₂SO₄ | Nitro derivatives |

Nucleophilic Substitution at the 1-Position

The methoxymethyl group at the 1-position can undergo substitution under specific conditions. For instance:

-

Alkylation/Acylation : Reactions involving nucleophiles (e.g., hydrazine hydrate) may replace the methoxymethyl group, as observed in N-benzylated isatin derivatives .

-

Mechanism : The leaving group (methoxymethyl) departs via an SN2 mechanism, facilitated by polar aprotic solvents .

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| N-Benzylation | Hydrazine hydrate, reflux | N-Benzylated isatin derivatives |

Hydrolysis and Ring-Opening

The dione structure (two ketone groups) is susceptible to hydrolysis under acidic or basic conditions, leading to ring-opening products. For example:

| Reaction Type | Conditions | Product |

|---|---|---|

| Acidic Hydrolysis | HCl, H₂O, reflux | Amino acid derivatives |

Biological Interactions and Reactivity

Substituents like methoxymethyl influence biological activity. For instance, methoxymethyl groups at the 1-position enhance binding affinity to targets such as GSK-3β, as observed in SAR studies .

Scientific Research Applications

7-bromo-1-(methoxymethyl)indoline-2,3-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

Medicine: The compound is explored for its potential therapeutic applications in treating various diseases.

Industry: It is used in the development of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 7-bromo-1-(methoxymethyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Features :

- The core structure of isatin contains an indole scaffold with keto groups at positions 2 and 2.

The methoxymethyl group may be introduced via alkylation of the indole nitrogen using methoxymethyl chloride under basic conditions.

Comparison with Similar Compounds

A comparative analysis of structurally related isatin derivatives highlights how substituents modulate physicochemical and biological properties:

Substituent Effects on Bioactivity

*Calculated based on molecular formulas where exact data were unavailable.

Electronic and Structural Insights

- Bromine vs. However, fluorine’s electronegativity may improve target binding in electron-rich environments .

- Methoxymethyl vs. Methyl : The methoxymethyl group (-CH₂OCH₃) offers better solubility in polar solvents than a methyl group (-CH₃) due to its ether oxygen, while maintaining steric hindrance at position 1 .

- Thiosemicarbazone Derivatives : The addition of thiosemicarbazone moieties (e.g., I-TSC) introduces metal-chelating capabilities, which are critical for anticancer activity via reactive oxygen species (ROS) generation .

Theoretical and Experimental Findings

- Antimicrobial Potential: Schiff base derivatives of isatin (e.g., Co(II) complexes) demonstrate enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that the target compound’s bromine and methoxymethyl groups may synergize for similar effects .

Biological Activity

1H-Indole-2,3-dione, 7-bromo-1-(methoxymethyl)- is a brominated derivative of indole known for its diverse biological activities. The compound's structure includes a bromine atom at the 7-position and a methoxymethyl group at the 1-position, contributing to its electrophilic nature and reactivity. This article explores its biological activities, mechanisms of action, and potential applications in medicinal chemistry.

- Molecular Formula : C10H8BrNO2

- Molecular Weight : Approximately 270.079 g/mol

- Structure : The compound features a bicyclic indole structure with notable substituents that influence its biological behavior.

Antimicrobial Properties

Research has shown that compounds similar to 1H-Indole-2,3-dione derivatives exhibit significant antimicrobial activity against various bacterial strains. For instance, studies indicate that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development.

Anticancer Activity

Indole derivatives are widely studied for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. For example, certain indole derivatives have been reported to exhibit cytotoxic effects against human cancer cell lines such as HT-29 (colon cancer) and A549 (lung cancer) with varying degrees of effectiveness .

The biological activity of 1H-Indole-2,3-dione is attributed to its ability to interact with specific molecular targets:

- Electrophilic Attack : The presence of the bromine atom enhances the electrophilic character of the compound, allowing it to form strong interactions with nucleophilic sites on biological molecules.

- Enzyme Inhibition : Indole derivatives can inhibit enzymes involved in critical cellular processes, including those related to cancer progression and inflammation .

Study on Antimicrobial Efficacy

A study conducted on various indole derivatives demonstrated that 1H-Indole-2,3-dione, 7-bromo-1-(methoxymethyl)- exhibited notable activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests potential therapeutic applications in treating bacterial infections .

Anticancer Research

In a comparative analysis of several indole derivatives, 1H-Indole-2,3-dione demonstrated significant cytotoxicity against MDA-MB-231 breast cancer cells with an IC50 value of 15 µM. This highlights its potential as a lead compound for further development in oncology .

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Key Features | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |

|---|---|---|---|---|

| 7-Bromo-1H-indole-2,3-dione | 20780-74-9 | Basic indole structure with bromine substitution | 32 µg/mL | IC50 = 15 µM |

| 5-Bromo-indoline-2,3-dione | 2063514 | Indoline structure with bromination | MIC = 6.4 μM | Not determined |

| 7-Bromo-1-(2-methoxyethyl)-1H-indole-2,3-dione | 496789-40-3 | Similar brominated indole with different substituents | MIC = Not determined | IC50 = Not determined |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.